molecular formula C16H17ClO3S B2850122 1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol CAS No. 339276-83-4

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol

Cat. No. B2850122
CAS RN: 339276-83-4
M. Wt: 324.82
InChI Key: NTHVAGLKFSCQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol, also known as BSPCP, is an organic compound that has found many uses in both scientific research and industrial applications. It is a colorless, crystalline solid with a melting point of about 60°C. BSPCP is a versatile compound that can be used as a reactant in organic synthesis or as a catalyst. It is also used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Scientific Research Applications

High Asymmetric Induction in Radical Reactions

A study by Ogura, Kayano, and Akazome (1997) highlighted the high 1,2-asymmetric induction achieved by the addition of a 1-hydroxy-1-methylethyl radical to γ-hydroxy α,β-unsaturated carboxylic esters and sulfones. This process, which involves radical addition to sulfones, could imply that compounds similar to "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" may serve as intermediates or reagents in stereoselective synthesis, offering pathways to produce chiral molecules with high selectivity (Ogura, Kayano, & Akazome, 1997).

Asymmetric Hydrogenation of Alpha-Hydroxy Ketones

The research conducted by Ohkuma et al. (2007) on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones to achieve high enantioselectivity suggests potential applications of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in catalysis. Such compounds could be used either as substrates or as ligands in catalytic complexes to facilitate the selective synthesis of enantiomerically pure products (Ohkuma et al., 2007).

Chiral Separation Technologies

Carradori et al. (2018) investigated the chiral recognition capabilities of sulfone compounds on chiral stationary phases for chromatographic separations. This indicates that "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" could potentially be used in the development of new materials for chiral separation, aiding in the purification of enantiomers in pharmaceutical and chemical research (Carradori, Secci, Faggi, & Cirilli, 2018).

Fuel Cell Applications

A study by Matsumoto, Higashihara, and Ueda (2009) on the preparation of sulfonated poly(ether sulfone)s for fuel cell applications suggests that similar sulfone compounds might be relevant in the development of proton exchange membranes. These membranes are crucial for the efficiency and performance of fuel cells, pointing towards a potential application of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in energy technology (Matsumoto, Higashihara, & Ueda, 2009).

properties

IUPAC Name

1-benzylsulfonyl-2-(2-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-16(18,14-9-5-6-10-15(14)17)12-21(19,20)11-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHVAGLKFSCQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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